molecular formula C16H18ClN3O B6440353 2-(4-chlorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one CAS No. 2548977-93-9

2-(4-chlorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one

Cat. No.: B6440353
CAS No.: 2548977-93-9
M. Wt: 303.78 g/mol
InChI Key: OBZBRTWVXFUZBE-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one features a 4-chlorophenyl group attached to a ketone-bearing ethanone backbone. The azetidine (four-membered nitrogen-containing ring) is substituted with a 4-methylpyrazole moiety via a methylene linker. This structure combines conformational rigidity (from the strained azetidine) with the aromatic and hydrogen-bonding capabilities of the pyrazole and chlorophenyl groups.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-12-7-18-20(8-12)11-14-9-19(10-14)16(21)6-13-2-4-15(17)5-3-13/h2-5,7-8,14H,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZBRTWVXFUZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazoline/Pyrazole Cores

1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one
  • Key Features : Contains a dihydropyrazoline ring (partially saturated) and an indole group.
  • Biological Activity : Exhibits significant antibacterial activity, attributed to the indole moiety’s ability to intercalate into bacterial DNA or inhibit efflux pumps .
  • Contrast with Target Compound : The azetidine in the target compound may enhance metabolic stability compared to the dihydropyrazoline, which is prone to oxidation.
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
  • Key Features : Dihydropyrazoline core with 4-methoxyphenyl substitution.
  • Biological Activity: Pyrazoline derivatives are known for antibacterial, antifungal, and antioxidant activities .

Analogues with Piperidine/Piperazine Substitutions

1-[4-[3-(4-Chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxyethanone
  • Key Features : Piperidine ring linked to a pyrazole-pyrimidine hybrid.
  • The hydroxy group enhances solubility .
  • Contrast : The target compound’s azetidine may confer higher rigidity, favoring selective binding to compact active sites.
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
  • Key Features : Piperazine ring with a methylsulfonyl group.
  • Functional Impact : The sulfonyl group increases polarity and may improve solubility or enable hydrogen bonding with targets like proteases .
  • Contrast : The target compound lacks such polar substituents, suggesting a focus on lipophilic interactions.

Analogues with Bulky or Extended Substituents

1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one
  • Key Features : Dihydropyrazoline core with a bulky isopropylphenyl group.
  • Impact : The isopropyl group enhances steric bulk, possibly improving metabolic stability but reducing membrane permeability .
  • Contrast : The target compound’s compact azetidine-pyrazole system may offer better bioavailability.
1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazin-1-yl}-2-(3-methoxyphenyl)ethan-1-one
  • Key Features : Piperazine linked to pyrazole and methoxyphenyl groups.
  • Contrast : The target compound’s logP is likely higher due to the azetidine’s hydrophobicity, which could limit solubility but enhance blood-brain barrier crossing.

Key Findings and Implications

  • Structural Rigidity : The azetidine in the target compound provides conformational constraints that may enhance binding specificity compared to flexible dihydropyrazolines or piperazines.
  • Biological Potential: While pyrazoline derivatives show broad antibacterial/antioxidant activities , the target compound’s unique architecture warrants exploration in targets requiring compact, rigid ligands (e.g., kinase inhibitors).

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